molecular formula C15H11NO2 B1213455 4,5-Diphenyl-4-oxazolin-2-one CAS No. 5014-83-5

4,5-Diphenyl-4-oxazolin-2-one

Cat. No. B1213455
CAS RN: 5014-83-5
M. Wt: 237.25 g/mol
InChI Key: LDPBTGBWTUWCBU-UHFFFAOYSA-N
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Description

4,5-Diphenyl-4-oxazolin-2-one is a compound of interest in organic chemistry due to its unique structure and the potential for various chemical reactions. It serves as a crucial intermediate in the synthesis of numerous organic compounds, including polymers, pharmaceuticals, and other materials with significant applications in various industries.

Synthesis Analysis

The synthesis of 4,5-Diphenyl-4-oxazolin-2-one involves photochemical reactions and thermal dimerization processes. Irradiation of 3-phenyl-2H-azirines leads to benzonitrilemethylide intermediates, which can be trapped by carbon dioxide to yield 4-phenyl-3-oxazolin-5-ones. These intermediates, upon further irradiation, undergo photoextrusion of carbon dioxide to reform the benzonitrile-methylides, which can be trapped by dimethyl acetylenedicarboxylate (Gakis et al., 1976).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2-diphenyl-5-dichloromethylene-3-oxazoline-4-ethylcarboxylate, has been established using X-ray crystallography. This provides insights into the geometric configuration and spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior (Puranik & Tavale, 1992).

Chemical Reactions and Properties

4,5-Diphenyl-4-oxazolin-2-one undergoes recyclization under the influence of primary amines, leading to 1-substituted 4,5-diphenyl-4-imidazolin-2-ones and -2-thiones. This demonstrates its reactivity and the potential for generating a variety of derivatives through chemical modifications (Kalcheva & Tsvetanska, 1981).

Scientific Research Applications

Coordination Chemistry of Oxazoline Ligands

4,5-Dihydro-1,3-oxazole ligands, including 4,5-diphenyl-4-oxazolin-2-one, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Their attractiveness lies in the versatility of ligand design, ease of synthesis from available precursors, and the modulation of chiral centers near donor atoms. This review highlights the transition metal coordination chemistry of oxazolines, focusing on structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).

Recyclization Under Amine Influence

4,5-Diphenyl-4-oxazolin-2-one undergoes recyclization to 1-substituted 4,5-diphenyl-4-imidazolin-2-ones under the influence of primary amines. This process demonstrates the compound's reactivity and potential in creating new chemical structures (Kalcheva & Tsvetanska, 1981).

Biomedical Applications

Poly(2-alkenyl-2-oxazoline)s like poly(2-isopropenyl-2-oxazoline) show promise in various biomedical applications. This study details the preparation of PIPOx through free-radical polymerization and its evaluation for cytotoxicity and immunomodulative properties. The findings suggest that PIPOx is biocompatible and suitable for biomedical applications (Kroneková et al., 2016).

Agricultural Chemical Applications

4,5-Diphenyl-4-oxazolin-2-one derivatives exhibit acaricidal activity against agricultural pests. This study designed and synthesized novel oxazoline derivatives containing an oxime ether moiety, demonstrating their high acaricidal activity against Tetranychus cinnabarinus and suggesting their potential as effective agricultural chemicals (Li et al., 2014).

Cytotoxicity and Immunological Studies

Poly(2-oxazolines), including those with varying alkyl chain lengths and molar masses, have been tested for cell cytotoxicity in vitro. The study shows low cytotoxicity of these polymers and explores their potential in drug delivery and immunobiology due to their immunosuppressive effects on cellular parameters (Kronek et al., 2011).

Photoreactions and Synthesis

Studies on the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones, including derivatives of 4,5-diphenyl-4-oxazolin-2-one, explore their thermal dimerization and photoreactions with carbonyl compounds. These reactions are important for understanding the compound's behavior in photoinduced synthesis processes (Gakis et al., 1976).

QSAR for Agricultural Pest Control

Quantitative analysis of ovicidal activity of 2,4-diphenyl-1,3-oxazoline congeners against agricultural pests like the two-spotted spider mites Tetranychus urticae has been conducted. This QSAR analysis aids in understanding the compound's effectiveness in pest control (Suzuki et al., 2006).

Future Directions

Oxazoline-based compounds, including “4,5-Diphenyl-4-oxazolin-2-one”, have gained much recognition in synthetic organic chemistry due to their biological activities. As a result, plentiful investigations ensued on oxazoline synthesis and are also still continuing .

properties

IUPAC Name

4,5-diphenyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPBTGBWTUWCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198221
Record name 4,5-Diphenyl-4-oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,5-Diphenyl-4-oxazolin-2-one

CAS RN

5014-83-5
Record name 4,5-Diphenyl-4-oxazolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Diphenyl-4-oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzoin (31.8 g, 0.15 mol) and urethane (42.79 g, 0.45 mol) were heated to reflux for 3.0 hours. The hot mixture was poured into water (150 mL). Acetone (150 mL) was added and heat was applied until the mixture dissolved. The solution was cooled and filtered, producing a white solid which was used in the next step without further purification.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
42.79 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloro-4,5-diphenyl-oxazole from Step 2 (1.53 g, 6 mmol) was added to chlorosulfonic acid cooled to 0° C. (20 mL), and the stirred solution was warmed to room temperature for 1.0 hour. The mixture was added dropwise to ice and dichloromethane (50 mL) with stirring. The resultant layers were separated, and the organic layer was washed once with water and added to a 0° C. stirred solution of ammonium hydroxide (10 mL). The mixture was stirred for 1.0 hour and extracted with dichloromethane (3×50 mL). The combined organic layers were washed with 1 N HCl followed by brine and water, dried over MgSO4 and concentrated. Recrystallization from ethyl acetate/hexanes gave a white solid (1.5 g, 75%): mp 158-159° C. 1H NMR (acetone-d6) 300 MHz δ 7.98 (d, J=8.7 Hz, 2H) 7.78 (d, J=8.7 Hz, 2H) 7.64-7.70 (m, 2H) 7.42-7.5 (m, 3H) 6.72 (bs, 2H). Anal. Calc'd. for C15H11N2O3SCl: C, 53.82; H, 3.31; N, 8.37. Found: C, 53.92; H, 3.32; N, 8.33.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the 4,5-Diphenyl-4-oxazolin-2-one ring system in peptide synthesis?

A1: The 4,5-Diphenyl-4-oxazolin-2-one ring system serves as a valuable amine protecting group during peptide synthesis [, ]. This means it can temporarily block the reactivity of an amine group, preventing unwanted side reactions while other parts of the peptide chain are being assembled.

Q2: How does the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide proceed?

A2: Research by [] revealed that treating N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) with a mixture of glacial acetic acid and hydrobromic acid leads to the formation of two main products: (±)-(α-Benzoylbenzyl)ammonium bromide (4. HBr) and 4,5-Diphenyl-4-imidazolin-2-one (7). The reaction proceeds through the hydrolysis of an intermediate compound, 4,5-Diphenyl-4-oxazolin-2-one (1). The study suggests that 4,5-Diphenyl-4-imidazolin-2-one (7) likely forms via (±)-N-(α-Benzoylbenzyl)-N′-tert-butylurea (5) and 1-tert-Butyl-4,5-diphenyl-4-imidazolin-2-one (6).

Q3: What new synthesis methods arose from the study on the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide?

A3: The investigation into the acid hydrolysis of N-tert-Butyl-2-oxo-4,5-diphenyl-4-oxazoline-3-carboxamide (2) yielded new procedures for synthesizing 4,5-Diphenyl-4-oxazolin-2-one (1), (±)-(α-Benzoylbenzyl)ammonium bromide (4), and 4,5-Diphenyl-4-imidazolin-2-one (7) []. These findings provide alternative routes for obtaining these compounds, which could be beneficial for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.